molecular formula C45H56Cl2N2O10 B1140538 Decatromicin B CAS No. 235097-64-0

Decatromicin B

Cat. No. B1140538
M. Wt: 855.9
InChI Key:
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Description

Synthesis Analysis

The synthesis of Decatromicin B involves complex organic reactions, with emphasis on the use of various NMR experiments to elucidate its structure. The planar structure was determined through 1H, 13C, COSY, HMQC, and HMBC NMR spectra. The relative configuration of the aglycone was elucidated by NOESY experiments, and the absolute structure was determined by applying the modified Mosher's method. The absolute structure of the glycosyl moiety was determined by X-ray analysis of the O-(p-bromobenzoyl) derivative (Momose et al., 1999).

Molecular Structure Analysis

The detailed molecular structure analysis of Decatromicin B revealed a complex architecture featuring a glycosylated aglycone. This detailed analysis was instrumental in understanding the antibiotic's mode of action and its strong inhibitory effect against MRSA. The comprehensive NMR and X-ray analyses were critical in establishing the complete stereochemistry of Decatromicin B.

Chemical Reactions and Properties

Decatromicin B's chemical properties, particularly its reactions with various organic compounds, underscore its significance as a potent antibiotic. While specific chemical reactions involving Decatromicin B are not detailed in the available literature, the general synthesis approach indicates a molecule capable of undergoing reactions typical for compounds with its structural features, including glycosylation and aromatic substitutions.

Physical Properties Analysis

The physical properties of Decatromicin B, such as solubility, melting point, and specific optical rotation, are determined by its molecular structure and functional groups. These properties are crucial for understanding the compound's behavior in biological systems and its antibiotic activity. The isolation process involving butyl acetate extraction, silica gel column chromatography, and Sephadex LH-20 column chromatography provides insights into its physical characteristics (Momose et al., 1999).

Scientific Research Applications

  • Antibiotic Properties : Decatromicin B was isolated from the culture broth of Actinomadura sp. MK73-NF4. This compound, along with Decatromicin A, has shown effectiveness in inhibiting the growth of Gram-positive bacteria, including MRSA. This discovery highlights its potential as an antibiotic agent (Momose et al., 1999).

  • Chemical Structure and Analysis : The structures of Decatromicins A and B, which are significant for their antibacterial properties, were elucidated through various NMR experiments. This structural analysis is crucial for understanding the mode of action and potential modifications of these compounds (Momose et al., 1999).

  • Efficacy Against Gram-Negative and Gram-Positive Bacteria : A study identified six previously undescribed spirotetronates (including Decatromicins C–G) and evaluated their antibacterial activity against Gram-negative bacteria (Acinetobacter baumannii) and Gram-positive bacteria (Staphylococcus aureus). Decatromicin B demonstrated potent antibacterial activities against both types of bacteria, with minimal cytotoxicity against human cancer cell lines, indicating its broad-spectrum antibacterial potential (Ching et al., 2022).

properties

IUPAC Name

(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9+,22-19-,38-34?/t23-,24+,25-,26+,27-,29+,31+,33-,35+,37-,43+,44+,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAXASMGHNZATD-KUDIZNKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC23C(=O)C(=C(C4(C5CCC(C(C5C=CC4CC=CCC(=CC2(C=C1C(=O)O)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@@]23C(=O)C(=C([C@]4([C@@H]5CC[C@@H]([C@@H]([C@H]5C=C[C@H]4C/C=C/C/C(=C\[C@@]2(C=C1C(=O)O)C)/C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H56Cl2N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 100943561

Citations

For This Compound
16
Citations
KC Ching, EJ Chin, M Wibowo, ZY Tan, LK Yang… - Molecules, 2022 - mdpi.com
… This purification step yielded decatromicin B (2, 6.5 mg) and BE-45722B (3, 3.4 mg). Fractions A7 and A8 were pooled (356.6 mg) and separated by C 18 RP-HPLC. Isocratic conditions …
Number of citations: 3 www.mdpi.com
I Momose, H Iinuma, N Kinoshita, Y Momose… - The Journal of …, 1999 - jstage.jst.go.jp
No. 2) and oatmeal agar (ISP No. 3), pale yellow on glycerol-asparagine agar (ISP No. 5), and yellowish gray on tyrosine agar (ISP No. 7). The color of aerial mycelia was white on ISP …
Number of citations: 31 www.jstage.jst.go.jp
I Momose, S Hirosawa, H Nakamura… - The Journal of …, 1999 - jstage.jst.go.jp
The structures of decatromicins Aand Bthat strongly inhibit the growth of MRSAwere elucidated bythe analysis of various NMRexperiments. Theplanar structure wasdetermined by 1H, …
Number of citations: 33 www.jstage.jst.go.jp
A Songsumanus, N Kuncharoen, T Kudo… - The Journal of …, 2021 - nature.com
… of Thailand, which also produce decatromicin B (C 45 H 57 Cl … Decatromicin B, a macrocyclic lactone compound, was firstly … The isolation method of decatromicin B from strain CYP1-5 T …
Number of citations: 4 www.nature.com
SE Desouky, M Abu-Elghait, EA Fayed, S Selim… - Metabolites, 2022 - mdpi.com
… similar, consisting of macrocyclic lactone containing a tetronic acid, they differ in the pyrrole ring: the hydrogen atom in decatromicin A is replaced by a chlorine atom in decatromicin B (…
Number of citations: 7 www.mdpi.com
T Gverzdys, G Kramer, JR Nodwell - Bioorganic & Medicinal Chemistry, 2016 - Elsevier
… Representing the medium spirotetronates are chlorothricin, tetrocarcin A, kijanimicin, and decatromicin B. Representing the large spirotetronates are quartromicin D 3 , tetronothiodin, …
Number of citations: 10 www.sciencedirect.com
SE Desouky, M Abu-Elghait, EA Fayed, S Selim… - 2022 - academia.edu
… similar, consisting of macrocyclic lactone containing a tetronic acid, they differ in the pyrrole ring: the hydrogen atom in decatromicin A is replaced by a chlorine atom in decatromicin B (…
Number of citations: 0 www.academia.edu
JL Ochoa, LM Sanchez, BM Koo… - ACS infectious …, 2018 - ACS Publications
… Within the spirotetronate class, decatromicin B, produced from Actinomadura sp. 2EPS, … (28) Decatromicin B possesses a larger macrocyclic core than phocoenamicin but contains …
Number of citations: 24 pubs.acs.org
L Vieweg, S Reichau, R Schobert, PF Leadlay… - Natural product …, 2014 - pubs.rsc.org
… Decatromicin B showed higher potency, while no cytotoxicity was observed for these spirotetronates. Pyrrolosporin A, a close structural relative to decatromicin B, was also reported to …
Number of citations: 113 pubs.rsc.org
J Euanorasetr, B Intra, P Mongkol… - World Journal of …, 2015 - Springer
The rare actinomycetes strain 2EPS was isolated from soil and analysis of cultural, morphological characteristics, diaminopimelic acid content of its cell wall, and 16S rRNA gene …
Number of citations: 17 link.springer.com

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